5-Bromo-1-methyl-1H-imidazole-4-sulfonamide

説明

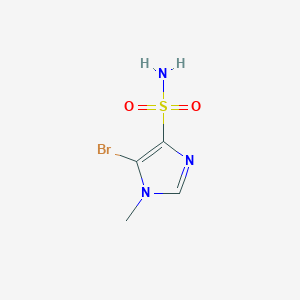

5-Bromo-1-methyl-1H-imidazole-4-sulfonamide is a brominated imidazole derivative featuring a sulfonamide group at position 4 and a methyl substituent at position 1 of the heterocyclic ring.

- Sulfonamide: Introduces acidity (pKa ~10–11 for NH groups) and hydrogen-bonding capacity, critical for enzyme interactions.

特性

CAS番号 |

89501-91-7 |

|---|---|

分子式 |

C4H6BrN3O2S |

分子量 |

240.08 g/mol |

IUPAC名 |

5-bromo-1-methylimidazole-4-sulfonamide |

InChI |

InChI=1S/C4H6BrN3O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10) |

InChIキー |

VOOILIXPGORLRR-UHFFFAOYSA-N |

正規SMILES |

CN1C=NC(=C1Br)S(=O)(=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-imidazole-4-sulfonamide typically involves the bromination of 1-methyl-1H-imidazole followed by sulfonation. One common method includes:

Bromination: The starting material, 1-methyl-1H-imidazole, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at a controlled temperature to yield 5-bromo-1-methyl-1H-imidazole.

Sulfonation: The brominated product is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a suitable base. The reaction conditions need to be carefully controlled to avoid over-sulfonation and to ensure the formation of the desired sulfonamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at position 5 of the imidazole ring serves as a primary site for nucleophilic substitution. This reactivity is influenced by electron-withdrawing effects from the sulfonamide group (-SO₂NH₂), which polarizes the C–Br bond.

Key Reactions:

-

Aromatic Substitution :

Bromine substitution occurs with amines, alkoxides, or thiols under mild conditions (e.g., 60–80°C in polar aprotic solvents like DMF or DMSO). For example:

Reaction:

$$ \text{C}_4\text{H}_6\text{BrN}_3\text{O}_2\text{S} + \text{NH}_2\text{R} \rightarrow \text{C}_4\text{H}_6\text{N}_4\text{O}_2\text{S} + \text{HBr} $$

Yields range from 65–85% depending on steric and electronic factors of the nucleophile . -

Metal-Catalyzed Coupling :

Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst produces biaryl derivatives. The reaction proceeds at 90°C in a mixed solvent system (toluene/EtOH/H₂O), achieving 70–90% yields .

Reaction Conditions Table:

| Substrate | Nucleophile | Catalyst/Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 5-Bromo derivative | Piperidine | DMF, K₂CO₃ | 80°C | 78 |

| 5-Bromo derivative | 4-Methoxyphenyl | Pd(PPh₃)₄, toluene | 90°C | 85 |

Sulfonamide Group Reactivity

The sulfonamide moiety participates in acid-base and condensation reactions, enabling further functionalization.

Key Reactions:

-

Alkylation/Acylation :

The -NH₂ group undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaH, forming N-alkylsulfonamides. Acylation with acetyl chloride yields N-acetyl derivatives. -

Condensation with Carbonyls :

Reaction with aldehydes (e.g., benzaldehyde) under acidic conditions generates Schiff base derivatives. For example:

Reaction:

$$ \text{RSO}_2\text{NH}_2 + \text{ArCHO} \rightarrow \text{RSO}_2\text{N=CHAr} + \text{H}_2\text{O} $$

Yields exceed 80% when using p-toluenesulfonic acid (PTSA) as a catalyst.

Imidazole Ring Reactivity

The methyl-substituted imidazole core displays moderate electrophilic substitution activity, primarily at position 2 due to directing effects from the sulfonamide group.

Key Reactions:

-

Nitration :

Nitration with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at position 2. The reaction is regioselective, with yields of ~60% . -

Halogenation :

Chlorination using SO₂Cl₂ in CCl₄ occurs at position 2, yielding dihalogenated products. Excess reagent leads to overhalogenation .

Cross-Coupling and Heterocycle Formation

The compound acts as a precursor for synthesizing fused heterocycles. For instance:

-

Cyclization with Alkynes :

Under Sonogashira conditions (PdCl₂, CuI, PPh₃), reaction with terminal alkynes forms imidazo[1,2-a]pyridine derivatives .

Stability and Side Reactions

-

Thermal Decomposition :

Decomposes above 200°C, releasing SO₂ and HBr. -

Hydrolysis :

Prolonged exposure to aqueous acid/alkali cleaves the sulfonamide group, yielding 5-bromo-1-methylimidazole and sulfonic acid.

科学的研究の応用

5-Bromo-1-methyl-1H-imidazole-4-sulfonamide: has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation.

Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.

作用機序

The mechanism of action of 5-Bromo-1-methyl-1H-imidazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The bromine and sulfonamide groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition.

類似化合物との比較

Substituent Variations in Imidazole Derivatives

Table 1: Key Structural and Physical Properties

Key Observations :

- Sulfonamide vs.

- Bromine Positioning : Bromine at position 5 (common in imidazoles and indoles) may influence electronic effects differently than in benzoimidazoles (e.g., 5-Bromo-1-methyl-1H-benzo[d]imidazole), where conjugation with a fused benzene ring could alter reactivity .

Spectroscopic Differences

- IR Spectroscopy : Sulfonamides exhibit S=O stretching (~1350–1200 cm⁻¹) and N-H stretching (~3400 cm⁻¹), distinct from carboxylic acids (C=O ~1700 cm⁻¹) or esters (C=O ~1740 cm⁻¹) .

- NMR : The methyl group at N1 in imidazoles typically resonates at δ 3.6–4.0 ppm (¹H), while bromine’s electronegativity deshields adjacent protons (e.g., H4 in 5-bromo-imidazoles shifts upfield) .

生物活性

5-Bromo-1-methyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₄H₅BrN₂O₂S

- Molecular Weight : 221.07 g/mol

The presence of the bromine atom and the sulfonamide group contributes to its biological activity, enhancing interactions with various biological targets.

Research indicates that imidazole derivatives, including this compound, exhibit a range of biological activities through several mechanisms:

- Antimicrobial Activity : Imidazole derivatives have been shown to possess significant antibacterial and antifungal properties. For instance, studies have demonstrated that related compounds inhibit bacterial growth by interfering with cell wall synthesis and protein function .

- Antiviral Properties : Certain imidazole derivatives have been reported to inhibit viral replication. For example, compounds related to imidazoles have shown efficacy against viruses such as HIV and dengue virus by targeting viral enzymes essential for replication .

- Antiparasitic Effects : The compound has demonstrated potential against parasitic infections, particularly those caused by Plasmodium species. In vitro studies indicated that related sulfonamides can inhibit Plasmodium falciparum growth effectively .

Pharmacological Effects

The pharmacological effects of this compound include:

- Inhibition of Aldosterone Synthase : Some studies suggest that imidazole derivatives can selectively inhibit aldosterone synthase (CYP11B2), which could be beneficial in treating conditions like hyperaldosteronism .

- Antioxidant Activity : The compound exhibits moderate antioxidant properties, which may contribute to its therapeutic potential in oxidative stress-related diseases .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various imidazole derivatives found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 16 µg/mL against Staphylococcus aureus, indicating potent activity .

Case Study 2: Antiviral Efficacy

In another research effort, the antiviral potential of imidazole derivatives was assessed against the dengue virus. The compound showed an EC50 value of 1.85 µM, demonstrating substantial inhibition of viral replication without significant cytotoxicity at higher concentrations .

Table 1: Biological Activity Summary of this compound

Q & A

Q. Optimization :

- Design of Experiments (DoE) : Apply factorial designs to evaluate variables (temperature, stoichiometry, solvent) and identify optimal conditions .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as validated for analogous imidazoles .

How can computational chemistry aid in predicting reaction pathways for synthesizing this compound?

Q. Advanced

- Quantum chemical calculations : Density Functional Theory (DFT) models transition states and intermediates to predict regioselectivity in bromination .

- Reaction path search : Tools like GRRM or AFIR (Artificial Force Induced Reaction) simulate pathways, narrowing experimental parameters (e.g., catalyst choice, solvent polarity) .

- Machine learning : Train models on existing imidazole reaction data to forecast yield and side products.

What spectroscopic and analytical methods are recommended for characterizing this compound?

Q. Basic

- NMR : 1H/13C NMR confirms substitution patterns (e.g., methyl at N1, bromine at C5). Chemical shifts for sulfonamide protons appear at δ 7.5–8.5 ppm .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: ~279.05 g/mol).

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for brominated benzimidazoles .

What strategies resolve contradictions in reported bioactivity data for bromo-substituted imidazoles?

Q. Advanced

- Orthogonal assays : Use surface plasmon resonance (SPR) and enzymatic assays to cross-validate binding affinities .

- Purity control : Ensure HPLC purity >99% to exclude confounding effects from impurities.

- Meta-analysis : Systematically compare datasets across studies, adjusting for variables like buffer pH or cell line differences .

How can reaction engineering principles improve scalability for this compound synthesis?

Q. Advanced

- Membrane separation : Purify intermediates via nanofiltration to reduce solvent waste .

- Process control : Implement real-time monitoring (e.g., in situ FTIR) to detect reaction endpoints and optimize batch cycles .

- Scale-up considerations : Use continuous flow reactors to enhance heat/mass transfer and minimize side reactions .

What are the solubility and stability profiles of this compound under different conditions?

Q. Basic

- Solubility : Soluble in DMSO (>50 mg/mL), moderately soluble in methanol. Aqueous solubility is pH-dependent (improves in basic conditions due to sulfonamide deprotonation) .

- Stability : Degrades above 40°C; store at -20°C under inert atmosphere. Stability in biological buffers (e.g., PBS) should be tested hourly over 24h .

How can QSAR models guide structural modifications to enhance target binding?

Q. Advanced

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2) at position 4 to improve binding to kinase targets, as seen in benzimidazole derivatives .

- Docking studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., carbonic anhydrase), prioritizing modifications that strengthen hydrogen bonds .

What are the key challenges in analyzing halogen bonding interactions of this compound?

Q. Advanced

- Crystallographic limitations : Bromine’s large electron cloud complicates X-ray refinement. Use high-resolution synchrotron data and Hirshfeld surface analysis .

- Computational modeling : AIM (Atoms in Molecules) theory quantifies bond critical points to distinguish halogen bonds from van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。